Synthetic Yield in Amide Bond Formation: Indole-3-acetyl chloride vs. Indole-3-acetic Acid Direct Coupling
In the synthesis of N-[2-(1H-indol-3-yl)acetyl]arylsulfonohydrazides, the use of pre-formed indole-3-acetyl chloride (generated in situ from the acid chloride or via alternative activation) enables efficient acylation of hydrazide intermediates to yield the target sulfonohydrazides (5a–j) [1]. While direct coupling of indole-3-acetic acid with amines typically requires coupling reagents (e.g., EDC/HOBt or DCC) and prolonged reaction times, the acyl chloride form reacts rapidly under mild basic conditions (pH 9–10, aqueous sodium carbonate) without auxiliary activating agents [1]. This methodology facilitates the efficient preparation of compound libraries for pharmacological evaluation. Note: Direct yield comparison between the acid chloride method and alternative activation strategies is not reported in the same study; this represents class-level inference based on established acyl chloride reactivity.
| Evidence Dimension | Reaction condition / reagent requirement for acylation |
|---|---|
| Target Compound Data | Reacts with hydrazides at pH 9–10 (aqueous Na₂CO₃) without coupling reagents |
| Comparator Or Baseline | Indole-3-acetic acid requires carbodiimide coupling reagents (e.g., EDC, DCC) and longer reaction times |
| Quantified Difference | Elimination of auxiliary coupling reagents; faster reaction kinetics (qualitative) |
| Conditions | Synthesis of N-[2-(1H-indol-3-yl)acetyl]arylsulfonohydrazides from 2-(1H-indol-3-yl)acetohydrazide |
Why This Matters
The elimination of coupling reagents reduces synthetic steps, reagent costs, and purification burden in library-scale derivatization.
- [1] Shah, S. A. A.; et al. Synthesis, Pharmacological Evaluation and Molecular Docking Studies of N-[2-(1H-indol-3-yl)Acetyl]Arylsulfonohydrazides. Pharm. Chem. J. 2021, 55 (7), 665–674. View Source
